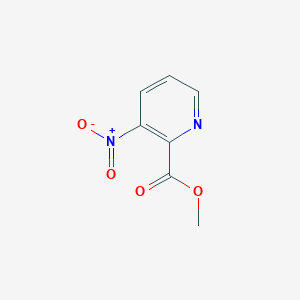

Methyl 3-nitropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYLRDGENQOVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339418 | |

| Record name | methyl 3-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103698-08-4 | |

| Record name | methyl 3-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-nitropyridine-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 3-nitropyridine-2-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, and potential applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of Nitropyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group to the pyridine ring significantly modulates its electronic properties, making nitropyridines versatile intermediates for the synthesis of a wide range of biologically active molecules. These compounds serve as precursors for various functional groups and are instrumental in the development of novel therapeutics, including kinase inhibitors and other targeted agents. This compound, in particular, offers a unique combination of reactive sites, making it a valuable starting material for the synthesis of complex heterocyclic systems.

Core Compound Identity and Properties

While this compound is a targeted synthetic intermediate, its direct and extensive characterization in publicly available literature is limited. However, its identity is established with the following details:

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Methyl 3-nitropicolinate | [1][2][3] |

| CAS Number | 103698-08-4 | [2][4][5][6][7][8][9][10] |

| Molecular Formula | C₇H₆N₂O₄ | [6] |

| Molecular Weight | 182.13 g/mol | [5][6] |

The properties of its immediate precursor, 3-nitropyridine-2-carboxylic acid , are well-documented and provide a baseline for understanding the characteristics of its methyl ester.

| Property | Value | Source |

| CAS Number | 59290-85-6 | [7] |

| Molecular Formula | C₆H₄N₂O₄ | [7] |

| Molecular Weight | 168.11 g/mol | [7] |

| Appearance | Yellow crystalline solid | - |

| Boiling Point | 369.5°C at 760 mmHg | [7] |

| Storage | +4°C, Light sensitive | [7] |

| Purity | >97% | [7] |

Synthesis of this compound: A Step-by-Step Protocol

Synthesis Workflow Overview

Sources

- 1. Esters | CymitQuimica [cymitquimica.com]

- 2. Pyridines | CymitQuimica [cymitquimica.com]

- 3. Piridinas | CymitQuimica [cymitquimica.com]

- 4. arctomsci.com [arctomsci.com]

- 5. echemi.com [echemi.com]

- 6. 103698-08-4|this compound|BLD Pharm [bldpharm.com]

- 7. 59290-85-6,3-Nitropyridine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 3-nitro-2-(pyridin-2-ylthio)pyridine (4262-11-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. This compound | CAS:103698-08-4 | Atomaxchem [en.atomaxchem.com]

- 10. ethyl 3-nitropyridine-2-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

A Technical Guide to Methyl 3-Nitropyridine-2-carboxylate: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary: Methyl 3-nitropyridine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of an electron-withdrawing nitro group and a versatile methyl ester on the pyridine scaffold makes it a valuable building block for the synthesis of more complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, robust synthetic protocols, key chemical reactions, and its applications, particularly in the field of drug discovery and development.

Introduction to Nitropyridine Derivatives

The pyridine ring is a foundational structural motif in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[3] The introduction of a nitro group onto this scaffold profoundly influences its chemical reactivity. Nitropyridines are crucial precursors for a wide array of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[2][4] The nitro group not only facilitates reactions with nucleophiles but can also be chemically transformed into other essential functionalities like amino groups, paving the way for the development of diverse and complex heterocyclic systems.[3] this compound exemplifies this utility, serving as a key intermediate for creating novel compounds with tailored biological activities.[5]

Physicochemical Properties and Molecular Identification

Precise identification is paramount for the effective use of any chemical intermediate. The key identifiers and properties of this compound are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl 3-nitropicolinate |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| CAS Number | 55314-23-3 |

Table 2: Physicochemical Data

| Property | Value |

| Physical State | Solid (Predicted) |

| Melting Point | Data not available; the parent acid, 3-nitropyridine-2-carboxylic acid, has a melting point of 114-118 °C. Esters typically exhibit lower melting points than their corresponding carboxylic acids. |

| Boiling Point | Data not available |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. |

graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139049&t=l"];

caption [label="Figure 1. 2D Structure of this compound.", fontname="Arial", fontsize=10, fontcolor="#5F6368"]; {rank=same; img; caption [shape=plaintext, pos="!"]}; }

Figure 1. 2D Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step process that leverages established organic chemistry reactions. The most logical and common pathway involves the nitration of a suitable pyridine precursor followed by esterification, or vice versa. A highly effective approach starts with the nitration of the commercially available Methyl pyridine-2-carboxylate.

Causality in Synthesis Design: The choice of nitrating agent and conditions is critical. The pyridine ring is less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. Therefore, strong nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are required. The temperature must be carefully controlled (e.g., 5-15°C) during the addition of the nitrating mixture to prevent over-nitration and the formation of unwanted byproducts.[6][7] The ester group is a meta-director, guiding the incoming nitro group primarily to the 3- and 5-positions.

Figure 2. General Synthesis Workflow via Nitration.

Experimental Protocol: Synthesis by Nitration of Methyl Pyridine-2-carboxylate

This protocol is adapted from standard procedures for the nitration of deactivated aromatic esters.[6][8][9]

Materials:

-

Methyl pyridine-2-carboxylate (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Cracked Ice

-

Deionized Water

-

Ice-cold Methanol

Procedure:

-

Preparation: In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid. Cool the acid to 0-5°C.

-

Addition of Substrate: Slowly add Methyl pyridine-2-carboxylate to the cold sulfuric acid while stirring, ensuring the temperature remains below 15°C.[7]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid. The rate of addition must be controlled to maintain the reaction temperature between 5-15°C.[7] This step is highly exothermic.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes, monitoring the temperature.

-

Quenching: Carefully pour the reaction mixture onto a large volume of cracked ice with stirring. This will cause the crude product to precipitate out of the acidic solution.[8]

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acid.[6]

-

Purification: Further wash the crude product with a small amount of ice-cold methanol to remove more soluble impurities.[6] For higher purity, the product can be recrystallized from a suitable solvent like methanol. Dry the final product under vacuum.

Self-Validation: The purity of the synthesized product should be confirmed using techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Chemical Reactivity and Synthetic Utility

The functionality of this compound makes it a versatile intermediate.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (e.g., using H₂/Pd/C, SnCl₂, or Fe/HCl). This transformation is fundamental, as the resulting methyl 3-aminopyridine-2-carboxylate is a key precursor for constructing fused heterocyclic systems like imidazopyridines and triazolopyridines, which are prevalent in many drug candidates.[3]

-

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring, activated by two strong electron-withdrawing groups, is susceptible to nucleophilic attack. Under specific conditions, the nitro group can act as a leaving group and be displaced by various nucleophiles (e.g., thiols, amines, alkoxides), allowing for extensive functionalization of the pyridine core.[10][11]

-

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., DCC, HATU) to form amides, a common linkage in bioactive molecules.

Applications in Research and Drug Development

This compound serves as a critical building block in the synthesis of a wide range of biologically active compounds.

-

Pharmaceuticals: It is a precursor for synthesizing inhibitors of key biological targets such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[5] The aminopyridine derivative obtained after nitro reduction is a common scaffold for kinase inhibitors.

-

Agrochemicals: The nitropyridine motif is utilized in the development of advanced herbicides and insecticides.[1]

-

Radiolabeled Compounds: Functionalized nitropyridines are used in the synthesis of radiolabeled tracers for Positron-Emission Tomography (PET), a vital imaging technique in oncology and neurology.[3] The nitro group can be displaced by ¹⁸F for the creation of these imaging agents.[3]

Safety and Handling

As with all nitrated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Conclusion

This compound is a synthetically versatile and valuable intermediate in modern organic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an essential building block for the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The robust synthetic routes and diverse reactivity profile ensure its continued importance for researchers and scientists aiming to construct complex, high-value molecules.

References

-

Pharmaffiliates. Methyl 3-Methylpyridine-2-carboxylate | 59718-84-2. Available from: [Link]

- Google Patents. CN103570552A - Synthesis method of methyl 3-nitrosalicylate.

-

National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from: [Link]

-

National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

-

ResearchGate. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available from: [Link]

-

University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Available from: [Link]

-

OUCI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

Royal Society of Chemistry. Nitration of methyl benzoate. Available from: [Link]

-

ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. southalabama.edu [southalabama.edu]

- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 3-nitropyridine-2-carboxylate

Introduction

Methyl 3-nitropyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties imparted by the pyridine ring, a potent electron-withdrawing nitro group, and a methyl carboxylate substituent. The precise structural elucidation of this molecule is paramount for its application in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for confirming the identity and purity of this compound.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into the theoretical principles governing the chemical shifts and coupling constants of the pyridine ring protons, offer a detailed interpretation of the spectral data, and provide a field-proven protocol for acquiring a high-quality spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectral analysis for this important class of molecules.

Theoretical Background: Understanding Substituent Effects in the ¹H NMR of Pyridine Derivatives

The ¹H NMR spectrum of an aromatic compound is dictated by the electronic environment of each proton. In the case of this compound, the chemical shifts of the three aromatic protons are influenced by a combination of factors:

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of all ring protons compared to benzene.[1][2] This effect is most pronounced at the ortho (C2 and C6) and para (C4) positions. Protons directly attached to an aromatic ring typically appear in the 6.5-8.0 ppm region of the ¹H NMR spectrum.[3]

-

The Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group, both through inductive and resonance effects. This causes significant deshielding of the protons on the pyridine ring, shifting their signals further downfield.[4]

-

The Methyl Carboxylate Group (-COOCH₃): The methyl carboxylate group is also an electron-withdrawing group, though less potent than the nitro group. Its primary influence is through the inductive effect, which deshields nearby protons. The protons of the methyl group itself will appear as a singlet in a region characteristic of esters. Protons on carbons adjacent to a carboxylic acid (or its ester) typically absorb in the 2-3 ppm region.[5][6]

These substituent effects are additive and their interplay determines the final chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectrum of this compound

Based on the principles outlined above, we can predict the ¹H NMR spectrum of this compound. The molecule has three distinct aromatic protons (at positions 4, 5, and 6) and a methyl group.

-

H4: This proton is situated between the electron-withdrawing nitro and carboxylate groups. It is expected to be the most deshielded of the three aromatic protons and will likely appear as a doublet of doublets due to coupling with H5 and H6.

-

H5: This proton is meta to the nitro group and ortho to the H4 and H6 protons. It will be deshielded, but to a lesser extent than H4 and H6. It is expected to appear as a triplet or a doublet of doublets due to coupling with H4 and H6.

-

H6: This proton is ortho to the nitrogen atom and meta to the carboxylate group, and will be significantly deshielded. It is expected to appear as a doublet of doublets due to coupling with H4 and H5.

-

-OCH₃: The three protons of the methyl ester group are equivalent and will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H4 | 8.8 - 9.0 | dd | J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 1.5 |

| H5 | 7.6 - 7.8 | t or dd | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 4.5 |

| H6 | 8.6 - 8.8 | dd | J(H6,H5) ≈ 4.5, J(H6,H4) ≈ 1.5 |

| -OCH₃ | 3.9 - 4.1 | s | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence for ¹H NMR acquisition.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons to ensure quantitative integration. A value of 2-5 seconds is generally sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to confirm the proton assignments.

-

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Analysis and Interpretation of the ¹H NMR Spectrum

A representative ¹H NMR spectrum of this compound would exhibit the following key features, which should be carefully analyzed to confirm the structure.

Molecular Structure and Proton Labeling

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. apps.dtic.mil [apps.dtic.mil]

Technical Guide: An In-Depth FTIR Analysis of Methyl 3-nitropyridine-2-carboxylate Functional Groups

Preamble: The Rationale for Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structures is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It probes the vibrational modes of molecules, providing a unique spectral "fingerprint" derived from the constituent functional groups.[1][2] This guide provides an in-depth analysis of Methyl 3-nitropyridine-2-carboxylate, a heterocyclic compound whose functionality is of interest in medicinal chemistry. We will dissect its FTIR spectrum, correlating specific absorption bands to the vibrational modes of its key functional groups: the aromatic nitro group, the methyl carboxylate ester, and the substituted pyridine ring. The causality behind spectral features and experimental choices will be emphasized to provide not just data, but actionable scientific insight.

Molecular Structure and Key Vibrational Regions

To interpret the FTIR spectrum of this compound, we must first consider its structure. The molecule comprises a pyridine ring substituted with a nitro (NO₂) group at the 3-position and a methyl carboxylate (COOCH₃) group at the 2-position. Each of these components gives rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹).[1]

Caption: Molecular structure of this compound.

The analysis of the spectrum is logically divided into three primary regions:

-

Functional Group Region (4000-1500 cm⁻¹): This region contains the characteristic stretching vibrations for C-H, N-O, and C=O bonds. These bands are typically well-defined and highly diagnostic.

-

Fingerprint Region (1500-500 cm⁻¹): This area is rich with complex vibrational modes, including bending, scissoring, and rocking motions, as well as aromatic ring vibrations.[1] While complex, the pattern here is unique to the molecule and crucial for confirmatory identification.[2]

Detailed Spectral Interpretation by Functional Group

The Aromatic Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group, and its presence is confirmed by two very strong and characteristic absorption bands.[3]

-

Asymmetric N-O Stretch: A strong absorption band is expected in the range of 1550-1475 cm⁻¹ .[4] This band arises from the asymmetric stretching of the two N-O bonds. Its high intensity is a direct result of the large change in dipole moment during this vibration. For aromatic nitro compounds like this one, the frequency is slightly lower than in aliphatic nitro compounds due to electronic resonance effects with the pyridine ring.[4]

-

Symmetric N-O Stretch: A second strong band, corresponding to the symmetric N-O stretch, is anticipated between 1360-1290 cm⁻¹ .[4]

-

C-N Stretch & Bending: The stretching vibration of the C-N bond is typically weaker and appears in the fingerprint region. A scissoring (bending) vibration of the O-N-O group can also be observed, often near 850 cm⁻¹.[3]

The presence of both the asymmetric and symmetric stretching bands is a definitive indicator of the nitro functional group.[3]

The Methyl Carboxylate Group (-COOCH₃)

The ester functionality provides several distinct and readily identifiable peaks.

-

Carbonyl (C=O) Stretch: This is one of the most prominent and easily recognizable bands in the entire spectrum. For an aliphatic ester conjugated with an aromatic ring, a very strong and sharp absorption is expected in the 1730-1715 cm⁻¹ range.[5] The exact position is sensitive to the electronic environment; conjugation with the pyridine ring slightly lowers the frequency compared to a simple aliphatic ester (which appears at 1750-1735 cm⁻¹).[5]

-

C-O Stretch: Esters exhibit two C-O stretching vibrations. The C(=O)-O stretch typically appears as a strong band between 1300-1150 cm⁻¹ . The O-CH₃ stretch is usually found between 1150-1000 cm⁻¹ .

-

Methyl C-H Stretches: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region.

The 3-Nitropyridine-2-Carboxylate Ring System

The substituted pyridine ring, as an aromatic system, has its own set of characteristic vibrations.

-

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium sharp bands above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ region.[5] The presence of absorption in this specific window is a reliable indicator of aromatic or vinylic C-H bonds.

-

Aromatic C=C and C=N Ring Stretches: The stretching vibrations within the aromatic ring produce a series of medium to strong, sharp bands in the 1600-1450 cm⁻¹ region. Simple aromatic compounds often show characteristic bands near 1600 cm⁻¹ and 1500 cm⁻¹.[1][6] These are due to the concerted stretching of the C=C and C=N bonds within the heterocyclic ring.

-

Out-of-Plane C-H Bending: In the lower frequency part of the fingerprint region (900-675 cm⁻¹), strong absorptions arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.

Quantitative Data Summary

The expected vibrational frequencies for this compound are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| **Nitro Group (-NO₂) ** | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | 1360 - 1290 | Strong | |

| O-N-O Scissoring Bend | ~850 | Medium | |

| Methyl Carboxylate (-COOCH₃) | Carbonyl C=O Stretch | 1730 - 1715 | Very Strong, Sharp |

| C(=O)-O Stretch | 1300 - 1150 | Strong | |

| O-CH₃ Stretch | 1150 - 1000 | Medium | |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Weak | |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aromatic Ring Stretches (C=C, C=N) | 1600 - 1450 | Medium-Strong, Sharp | |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

Experimental Protocol: A Self-Validating System

This section details a robust protocol for obtaining a high-quality FTIR spectrum of solid this compound using the KBr pellet transmission method. This method is chosen for its reliability and the self-validating nature of the sample preparation process.

Rationale for Method Selection

The Potassium Bromide (KBr) pellet method is a classic transmission technique that, when performed correctly, yields high-quality spectra with minimal interference.[7][8] The transparency of the final pellet provides immediate visual feedback on the quality of the sample dispersion, a key factor for trustworthy data. An alternative, modern approach is Attenuated Total Reflectance (ATR), which requires minimal sample preparation but may result in slight peak shifts and intensity differences compared to transmission spectra.[7][9]

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently grind approximately 1-2 mg of the solid this compound sample into a fine powder using an agate mortar and pestle.[7]

-

Add approximately 150-200 mg of dry, spectroscopy-grade KBr powder to the mortar. KBr is hygroscopic; ensure it has been stored in a desiccator.

-

Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes until a homogenous, fine powder is obtained.[10]

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die under a hydraulic press and apply pressure of 7-10 tons for approximately 2 minutes.

-

Carefully release the pressure and eject the resulting KBr pellet. A high-quality pellet will be thin and transparent or translucent.[10] An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination and should be remade.

-

-

Data Acquisition:

-

Place the empty sample compartment of the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Mount the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

-

-

Spectral Processing and Interpretation:

-

The resulting spectrum should display transmittance or absorbance as a function of wavenumber (cm⁻¹).[1]

-

Identify the major absorption bands and compare their positions and relative intensities to the data provided in the summary table (Section 3).

-

Pay close attention to the fingerprint region (1500-500 cm⁻¹) for a final confirmatory match against a reference spectrum if available.[1]

-

Trustworthiness: The Self-Validating System

The described protocol is designed to be inherently trustworthy and self-validating.

-

Visual Pellet Quality: As mentioned, the physical transparency of the KBr pellet is a direct and immediate check on the quality of sample preparation. A clear pellet ensures that the infrared beam is transmitted through the sample with minimal scattering, which could otherwise distort the baseline and peak shapes.

-

Baseline Analysis: A properly acquired spectrum should exhibit a flat baseline at nearly 100% transmittance (or zero absorbance) in regions where the sample does not absorb. A sloping or noisy baseline can indicate problems with the pellet or instrument, invalidating the quantitative accuracy of the data.

-

Internal Consistency: The presence of all expected major peaks (C=O, asymmetric and symmetric NO₂, aromatic stretches) provides a high degree of confidence in the sample's identity. Conversely, the absence of an expected strong peak or the presence of unexpected strong peaks (e.g., a broad -OH band around 3300 cm⁻¹) would immediately indicate sample impurity, degradation, or misidentification.

By adhering to this protocol and its internal checks, researchers can generate reliable and defensible FTIR data for the structural characterization of this compound and related pharmaceutical compounds.

References

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Instrument Co., Ltd.

- University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. University of Calgary.

- Smith, B. C. (2018).

- ResearchGate. (n.d.). Fig. 5 FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b)...

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry.

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

- Millam, E. (n.d.). Table of Characteristic IR Absorptions. Cerritos College.

- Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling. Thermo Fisher Scientific.

- JASCO, Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. JASCO, Inc..

Sources

- 1. azooptics.com [azooptics.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. jascoinc.com [jascoinc.com]

- 10. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Discovery and History of Nitropyridine Synthesis

Introduction

Nitropyridines represent a cornerstone class of heterocyclic compounds, serving as indispensable intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their significance lies in the versatile reactivity of the nitro group, which can be readily transformed into other functional groups, and its powerful electron-withdrawing nature, which facilitates various substitution reactions on the pyridine ring. However, the journey to efficient and selective nitropyridine synthesis was a formidable challenge for early organic chemists. The inherent electron-deficient (π-deficient) nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution than benzene, a hurdle that required decades of research to overcome.[4][5] This guide provides an in-depth exploration of the discovery and historical evolution of nitropyridine synthesis, detailing the core strategies, mechanistic rationales, and pivotal breakthroughs that have shaped this critical area of synthetic chemistry.

Part 1: The Challenge of Direct Nitration - Early Attempts and Mechanistic Hurdles

The foundational challenge in nitropyridine synthesis stems directly from the electronic structure of the pyridine molecule. The electronegative nitrogen atom withdraws electron density from the aromatic ring, deactivating it towards attack by electrophiles. This deactivation is severely exacerbated under the strongly acidic conditions typical of nitration (e.g., mixed sulfuric and nitric acid). The basic ring nitrogen is readily protonated to form a pyridinium ion, which is vastly more electron-deficient and thus even more resistant to electrophilic attack.

Early attempts to directly nitrate pyridine were characterized by the use of extreme, brute-force conditions. For instance, reacting pyridine with potassium nitrate in fuming sulfuric acid at temperatures exceeding 300°C was necessary to force the reaction.[4] Even under these harsh conditions, the yield of the desired 3-nitropyridine was exceptionally low (often in the single digits), making the process impractical for synthetic purposes.[4] The regioselectivity for the 3-position is a direct consequence of the deactivation being most pronounced at the 2-, 4-, and 6-positions by the positively charged nitrogen in the pyridinium ion.

Caption: Deactivation of the pyridine ring via protonation.

Part 2: A Pivotal Breakthrough - The Pyridine N-Oxide Strategy

A paradigm shift in nitropyridine synthesis occurred with the strategic use of pyridine N-oxides. This approach elegantly circumvents the problem of ring deactivation. The N-oxide functionality fundamentally alters the electronic landscape of the molecule; the oxygen atom donates electron density back into the pyridine ring through resonance, thereby activating it towards electrophilic substitution. This activation is most pronounced at the 4-position (and to a lesser extent, the 2-position), making these sites susceptible to electrophilic attack under much milder conditions than the parent pyridine.

This discovery established a reliable, two-step synthetic pathway that became the workhorse for producing 4-nitropyridine derivatives for many years:

-

Oxidation: Pyridine is first oxidized to pyridine N-oxide using reagents like hydrogen peroxide in acetic acid.[6]

-

Nitration: The resulting pyridine N-oxide is then nitrated, typically with a mixture of fuming nitric acid and concentrated sulfuric acid, to selectively yield 4-nitropyridine N-oxide in high yield.

The subsequent removal of the N-oxide oxygen, if desired, can be accomplished using reducing agents like phosphorus trichloride (PCl₃).

Caption: N-Oxide activation facilitates nitration at the C4 position.

Comparative Data: Historical Conditions for Nitration of Pyridine N-Oxides

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-oxide | >90 | |

| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 | |

| 3,5-Lutidine N-oxide | KNO₃ / H₂SO₄ | 60-65 | 2 | 3,5-Lutidine-4-nitropyridine N-oxide | 85 |

Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide

This protocol is based on established historical methods using a mixed acid approach.

-

Preparation of the Nitrating Acid: In a 250 mL flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with continuous stirring. Allow the mixture to warm to room temperature before use.

-

Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. Ensure the setup is in a fume hood and vent the condenser to a sodium hydroxide trap to neutralize nitrous fumes.

-

Nitration Procedure: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C.

-

Addition of Nitrating Agent: Slowly add the prepared mixed acid via the addition funnel over 30-45 minutes, maintaining the internal reaction temperature between 125-130°C.

-

Reaction Completion: After the addition is complete, continue heating and stirring the mixture at 130°C for an additional 2 hours.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature and then carefully pour it over 200 g of crushed ice. Neutralize the acidic solution by slowly adding solid sodium carbonate until the pH is approximately 8. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude 4-nitropyridine N-oxide can be further purified by recrystallization from acetone or ethanol.

Part 3: Alternative Historical Routes and Functional Group Interconversions

While the N-oxide route was a major advance, other strategies were also developed, often relying on the transformation of existing functional groups on the pyridine ring.

From Aminopyridines

The presence of a strongly activating amino group allows for alternative pathways.

-

Oxidation: Aminopyridines can be directly oxidized to the corresponding nitropyridines using powerful oxidizing agents like peroxy acids (e.g., trifluoroperacetic acid).[7] This method capitalizes on the high electron density of the amino-substituted ring.

-

Diazotization-Substitution: A more classical approach involves the diazotization of an aminopyridine with nitrous acid to form a pyridinediazonium salt. This intermediate can then be treated with sodium nitrite in the presence of a copper catalyst (a Sandmeyer-type reaction) to introduce the nitro group.[8][9]

The Chichibabin Reaction: An Indirect but Vital Precursor

Reported by Aleksei Chichibabin in 1914, this reaction is not a nitration method but was a landmark discovery for pyridine chemistry.[10] It allows for the direct amination of pyridine at the 2-position using sodium amide (NaNH₂).[11][12] The resulting 2-aminopyridine became a readily available starting material for the diazotization-substitution route described above, thus providing a crucial indirect pathway to 2-nitropyridines.[9]

Caption: Nucleophilic substitution of hydride in the Chichibabin reaction.

Part 4: Evolution of Nitration Techniques

As synthetic chemistry matured, new reagents and mechanistic insights led to the development of methods that offered alternatives to the harsh conditions of direct nitration and the multi-step N-oxide process, particularly for the synthesis of 3-nitropyridines.

Nitration with Dinitrogen Pentoxide (N₂O₅)

A significant advancement was the use of dinitrogen pentoxide (N₂O₅) in an organic solvent. This method proceeds through a different mechanism than direct electrophilic substitution.

-

Formation of N-Nitropyridinium Salt: Pyridine reacts with N₂O₅ to form an N-nitropyridinium salt intermediate.[7][13]

-

Rearrangement: This intermediate, when treated with a nucleophile like sodium bisulfite, is believed to undergo a rearrangement, likely a[13][14] sigmatropic shift, to move the nitro group from the ring nitrogen to the 3-position.[7][13]

This method provides a direct route to 3-nitropyridines under much milder conditions than the high-temperature sulfuric acid methods.[15]

Experimental Protocol: Synthesis of 3-Nitropyridine via N₂O₅

This protocol is adapted from procedures described in the literature.[13]

-

Setup: In a dry flask under an inert atmosphere (nitrogen or argon), suspend pyridine in a suitable organic solvent like dichloromethane. Cool the mixture in an ice bath.

-

Addition of N₂O₅: Slowly add a solution or suspension of dinitrogen pentoxide (N₂O₅) in the same solvent. A slurry of the N-nitropyridinium salt will form.

-

Rearrangement: Pour the resulting slurry into a separate, vigorously stirred aqueous solution of sodium bisulfite.

-

Reaction: Stir the biphasic mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude 3-nitropyridine by column chromatography or distillation.

Conclusion

The history of nitropyridine synthesis is a compelling narrative of chemical ingenuity overcoming fundamental reactivity challenges. The journey began with the brute-force, low-yielding direct nitrations of a highly deactivated ring. The strategic use of pyridine N-oxides marked a turning point, providing the first high-yield, general method for producing 4-nitro derivatives. Concurrently, functional group interconversions, enabled by reactions like the Chichibabin amination, opened pathways to other isomers. The subsequent development of milder reagents like dinitrogen pentoxide introduced more sophisticated mechanistic pathways, allowing for direct access to 3-nitropyridines without extreme temperatures. This evolution from thermal reactions to reagent-controlled processes, guided by a deepening understanding of reaction mechanisms, laid the essential groundwork upon which modern, highly selective catalytic methods for pyridine functionalization are built.[4]

References

-

Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available at: [Link]

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

- Process for preparation of nitropyridine derivatives. Google Patents.

- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and its halogenide. Google Patents.

-

Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

- Synthesis method for nitropyridine compounds. Google Patents.

-

Chichibabin reaction. Wikipedia. Available at: [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available at: [Link]

-

Chichibabin amination: Easy mechanism. Chemistry Notes. Available at: [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

-

Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. Available at: [Link]

-

Nitration of 4-acetyl-pyridine. Reddit. Available at: [Link]

-

Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]

- Modified chichibabin reaction, and novel pyridine derivatives. Google Patents.

-

Chichibabin reaction. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102020606A - Synthesis method for nitropyridine compounds - Google Patents [patents.google.com]

- 9. myttex.net [myttex.net]

- 10. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]

- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. nva.sikt.no [nva.sikt.no]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

The Strategic Application of Methyl 3-Nitropyridine-2-carboxylate in the Synthesis of Potent Kinase Inhibitors

Introduction: The Versatility of the Nitropyridine Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, frequently incorporated into the architecture of small-molecule therapeutics. Its utility is further enhanced through strategic functionalization, with the introduction of a nitro group bestowing unique chemical reactivity and potential for specific biological interactions. This application note delves into the synthetic utility of a key building block, methyl 3-nitropyridine-2-carboxylate , for the development of potent kinase inhibitors. We will explore the chemical logic behind its use, provide detailed protocols for its transformation into a therapeutically relevant scaffold, and discuss the biological context of the resulting inhibitors.

The electron-withdrawing nature of the nitro group in conjunction with the pyridine nitrogen significantly influences the electronic properties of the ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its application, allowing for the facile introduction of various functionalities key for kinase binding. Furthermore, the nitro group itself can participate in crucial interactions within a kinase's active site or serve as a precursor to an amino group, which can then be further elaborated.[1] This dual role as a reactive handle and a potential pharmacophoric element makes nitropyridine derivatives, such as this compound, highly valuable starting materials in drug discovery campaigns.

Core Synthetic Strategy: From Nitropyridine to Fused Heterocyclic Kinase Inhibitors

The overarching strategy for leveraging this compound in the synthesis of kinase inhibitors often involves a multi-step sequence culminating in the formation of a fused heterocyclic system. A prominent example is the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridin-3(2H)-ones, a class of compounds that has shown significant promise as inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[4]

The general synthetic workflow can be conceptualized as follows:

Caption: General synthetic workflow from this compound to a functionalized kinase inhibitor.

This pathway hinges on the initial conversion of the ester functionality and the adjacent nitro group into a reactive diamine or a related precursor, which then undergoes cyclization to form the desired heterocyclic core.

Application Protocol: Synthesis of a GSK-3 Inhibitor Precursor

This section provides a detailed, step-by-step protocol for the synthesis of an 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one scaffold, a known GSK-3 inhibitor, starting from a derivative of this compound.

Part 1: Synthesis of 2-Hydrazinyl-3-nitropyridine (Intermediate 1)

The first critical step involves the conversion of the pyridine scaffold into a 2-hydrazinyl-3-nitropyridine intermediate. While direct hydrazinolysis of the ester may be possible, a more common and reliable route proceeds via the corresponding 2-chloro derivative.

Step 1a: Conversion of this compound to 2-Chloro-3-nitropyridine

This transformation can be achieved through a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by a chlorination/decarboxylation reaction.

-

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of methanol and water, add an excess of a base like sodium hydroxide (e.g., 2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture with an acid like hydrochloric acid to precipitate the 3-nitropyridine-2-carboxylic acid.

-

Isolate the carboxylic acid by filtration, wash with cold water, and dry under vacuum.

-

Treat the dried carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, which will also facilitate the decarboxylation, to yield 2-chloro-3-nitropyridine. This step should be performed in an inert solvent and under anhydrous conditions.

-

Step 1b: Synthesis of 2-Hydrazinyl-3-nitropyridine from 2-Chloro-3-nitropyridine

The activated chlorine at the 2-position is readily displaced by hydrazine.

-

Protocol:

-

Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent like acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add hydrazine hydrate (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 20 hours) until the starting material is consumed (monitored by TLC).[5]

-

Concentrate the reaction mixture under reduced pressure to obtain 2-hydrazinyl-3-nitropyridine as a solid, which can be used in the next step without further purification.[5]

-

Part 2: Cyclization to form 8-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (Intermediate 2)

The formation of the triazolone ring is achieved by reacting the hydrazinyl intermediate with a carbonyl source, such as urea.

-

Protocol:

-

Combine 2-hydrazinyl-3-nitropyridine (1.0 eq) and urea (1.0-2.0 eq) in a suitable high-boiling solvent or, in some cases, neat.[6]

-

Heat the mixture at an elevated temperature (e.g., 130-150 °C) for several hours. The reaction can also be performed under microwave irradiation to reduce reaction times.[6]

-

Upon completion, the reaction mixture is cooled, and the solid product is typically precipitated by the addition of water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Part 3: Reduction of the Nitro Group to Afford the 8-Amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one Core

The final step in the synthesis of the core scaffold is the reduction of the nitro group to an amine.

-

Protocol:

-

Suspend the 8-nitro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq) in a solvent such as ethanol.

-

Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or metal-based reductions (e.g., iron powder in the presence of an acid like acetic acid or ammonium chloride).

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

After the reaction, the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is removed under reduced pressure.

-

The resulting 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one can be purified by recrystallization or column chromatography.

-

This amino group provides a handle for further functionalization to explore the structure-activity relationship (SAR) and optimize the inhibitory activity against GSK-3.

Biological Context: The Role of GSK-3 in Neurodegenerative Diseases

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[7] Its dysregulation has been linked to several pathologies, most notably neurodegenerative disorders like Alzheimer's disease.[2][8][9][10]

In the context of Alzheimer's disease, hyperactive GSK-3β contributes to the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs), which are a hallmark of the disease.[9][11] GSK-3β also plays a role in the processing of amyloid precursor protein (APP), which can lead to the production and accumulation of amyloid-β (Aβ) plaques, another defining feature of Alzheimer's.[3][11] Furthermore, GSK-3β is involved in neuroinflammation and synaptic dysfunction.[2][11]

Caption: A simplified signaling pathway illustrating the central role of GSK-3β in Alzheimer's disease pathology and the point of intervention for GSK-3 inhibitors.

Given its central role in these pathological processes, GSK-3 has emerged as a promising therapeutic target for the development of novel treatments for Alzheimer's disease and other neurodegenerative conditions.[2][3] The inhibitors synthesized from this compound derivatives aim to modulate the activity of GSK-3, thereby mitigating the downstream pathological events.

Quantitative Data Summary

The following table summarizes representative data for a potent GSK-3 inhibitor with the 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one scaffold, demonstrating the therapeutic potential of this class of compounds.

| Compound ID | GSK-3β IC50 (nM) | Cellular EC50 (µM) | Key Structural Features | Reference |

| 17c | 111 | 1.78 | 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one core with specific substitutions at the amino group. | [4] |

Conclusion

This compound is a versatile and strategically valuable starting material for the synthesis of complex heterocyclic scaffolds with potent kinase inhibitory activity. The protocols and conceptual framework provided herein demonstrate a clear path from this readily available building block to a class of GSK-3 inhibitors with therapeutic potential in neurodegenerative diseases. The inherent reactivity of the nitropyridine system, coupled with the ability to further functionalize the resulting core structure, offers a rich platform for medicinal chemists to explore and optimize kinase inhibitor designs. The continued exploration of such synthetic strategies is crucial for the development of the next generation of targeted therapeutics.

References

-

The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Aging Neuroscience. Available at: [Link]

-

Novel GSK-3 Inhibitors for Treating CNS Disorders. YouTube. Available at: [Link]

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc. Available at: [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

-

GSK-3 in Neurodegenerative Diseases. International Journal of Alzheimer's Disease. Available at: [Link]

-

Glycogen synthase kinase-3 signaling in Alzheimer's disease. Cellular and Molecular Life Sciences. Available at: [Link]

-

Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. Available at: [Link]

-

Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances. Available at: [Link]

-

2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. Available at: [Link]

- Preparation method of methyl hydrazinocarboxylate. Google Patents.

-

Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

-

Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing. Available at: [Link]

-

Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. ResearchGate. Available at: [Link]

-

GSK-3 is essential in the pathogenesis of Alzheimer's disease. Journal of Alzheimer's Disease. Available at: [Link]

-

Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease. Available at: [Link]

-

A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

- Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.

-

Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration. MDPI. Available at: [Link]

-

GSK-3 in Neurodegenerative Diseases. ResearchGate. Available at: [Link]

-

Synthesis and evaluation of 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed. Available at: [Link]

-

Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Tikrit Journal of Pure Science. Available at: [Link]

-

GSK-3 and Tau: A Key Duet in Alzheimer's Disease. MDPI. Available at: [Link]

-

Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv. Available at: [Link]

-

Urea derivative synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

- Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

-

Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. RSC Publishing. Available at: [Link]

-

Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. Journal of the Egyptian National Cancer Institute. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis and evaluation of 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 7. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-3 is essential in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease | MDPI [mdpi.com]

- 11. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-nitropyridine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Methyl 3-nitropyridine-2-carboxylate. As a critical building block in medicinal chemistry and materials science, achieving high purity of this compound is paramount for reliable downstream applications. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges during its purification.

Section 1: Compound Profile and Potential Impurities

Understanding the physicochemical properties of this compound and the likely impurities from its synthesis is the first step toward effective purification. The synthesis of nitropyridine derivatives often involves nitration of a pyridine ring or construction from precursors, which can introduce specific impurities.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | [3] |

| Molecular Weight | 182.13 g/mol | [3] |

| Appearance | Expected to be a pale yellow to yellow solid | [4] |

| Common Impurities | 1. 3-nitropyridine-2-carboxylic acid : From ester hydrolysis. | |

| 2. Unreacted Starting Material : (e.g., Methyl pyridine-2-carboxylate). | ||

| 3. Isomeric Byproducts : (e.g., Methyl 5-nitropyridine-2-carboxylate). | ||

| 4. Residual Solvents : (e.g., Toluene, Ethyl Acetate, DMF). | [2][5] | |

| 5. Inorganic Salts : From reaction workup/neutralization. | [2] |

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My final product appears as an oil or fails to crystallize after solvent removal. What should I do?

-

Probable Cause: The most common reasons for oiling out are the presence of significant impurities, which can create a low-melting eutectic mixture, or residual solvent.

-

Expert Recommendation:

-

Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexanes or diethyl ether). Stir the mixture vigorously with a glass rod, scratching the inside of the flask. This mechanical action can break the supersaturation barrier and provide nucleation sites for crystal growth.

-

Solvent Removal: Ensure all reaction or column solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like dichloromethane can help remove traces of high-boiling solvents like DMF or DMSO.

-

Purity Check: If trituration fails, the impurity level is likely too high. The crude oil should be purified directly by flash column chromatography before attempting another crystallization.

-

Question 2: I'm seeing significant streaking or tailing of my product spot on the TLC plate during column chromatography. How can I resolve this?

-

Probable Cause: The acidic nature of the silica gel stationary phase can interact strongly with the basic pyridine nitrogen and the polar nitro and ester groups, causing poor chromatographic behavior. The presence of the hydrolysis byproduct, 3-nitropyridine-2-carboxylic acid, is also a very common cause of streaking.[6]

-

Expert Recommendation:

-

Eluent Modification: To suppress the unwanted interactions causing streaking, modify your mobile phase. Adding a small amount (0.1-1%) of a polar, acidic modifier like acetic acid to the eluent can help. This protonates the pyridine nitrogen and ensures the carboxylic acid impurity is in its less polar, protonated form, leading to sharper bands.[7]

-

Alternative Approach (for acidic impurities): If a key impurity is acidic (like the corresponding carboxylic acid), adding a trace amount of a base like triethylamine (0.1%) to the eluent can effectively "stick" the acidic impurity to the top of the column, allowing your less acidic ester product to elute cleanly.[6] However, be aware that triethylamine can be difficult to remove from the final product.

-

TLC Check: Always validate your modified eluent on a TLC plate before committing to the column. The ideal solvent system should give your product an Rf value between 0.25 and 0.40.

-

Question 3: My purified product still contains the carboxylic acid impurity, even after column chromatography. What is the best way to remove it?

-

Probable Cause: The polarity of the ester and its corresponding carboxylic acid might be too similar for complete separation with the chosen eluent system. Alternatively, the ester may have partially hydrolyzed during its residence time on the acidic silica gel column.[6]

-

Expert Recommendation:

-

Acid-Base Extraction: This is a classic and highly effective chemical method. Dissolve the impure product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester remains in the organic layer.

-

Workflow:

-

Dissolve the sample in ethyl acetate.

-

Transfer to a separatory funnel and wash 2-3 times with saturated NaHCO₃ solution.

-

Wash once with brine (saturated NaCl solution) to break any emulsions and remove excess water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure to yield the purified ester.

-

-

Question 4: The recovery yield from my recrystallization is very low. How can I improve it?

-

Probable Cause: The chosen recrystallization solvent may be too good; that is, your product has high solubility even at low temperatures. Significant product loss in the mother liquor is the result.

-

Expert Recommendation:

-

Optimize the Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[8] You should screen a variety of solvents. If a single solvent is not effective, use a binary solvent system (e.g., ethyl acetate/hexanes or ethanol/water). In this system, dissolve the compound in a minimum amount of the "good" hot solvent (in which it is very soluble), and then slowly add the "poor" hot solvent (in which it is insoluble) until the solution becomes faintly cloudy. Add a drop of the "good" solvent to clarify, then allow it to cool slowly.

-

Cooling Protocol: Do not rush the cooling process. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

-

Mother Liquor Rework: Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second recrystallization or purify the residue by column chromatography to recover more product.

-

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Purification by Flash Column Chromatography

This protocol is designed for the separation of this compound from less polar starting materials and more polar byproducts like its corresponding carboxylic acid.

-

Eluent Selection: Using TLC, identify a suitable mobile phase. A gradient of ethyl acetate (EtOAc) in hexanes is a good starting point. For example, begin screening with 20% EtOAc/Hexanes. Add 0.5% acetic acid to the eluent mixture if streaking is observed.

-

Column Packing:

-

Select an appropriate size column based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).

-

Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable top surface.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with the low-polarity mobile phase.

-

Gradually increase the polarity of the eluent (e.g., from 10% to 30% EtOAc in Hexanes) to elute the compounds.

-

Collect fractions and monitor them by TLC to identify which ones contain the pure product.

-

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

SOP 2: Purification by Recrystallization

This method is ideal when the crude product is already of moderate purity (>85%).

-

Solvent Screening: Place a small amount of the crude product in several test tubes. Add a small volume of different solvents (see table below) and observe solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.[8]

| Solvent Class | Examples | Comments |

| Alcohols | Ethanol, Isopropanol | Good general-purpose solvents. |

| Esters | Ethyl Acetate | Often used in a binary system with hexanes. |

| Ketones | Acetone | May be too strong; use with caution. |

| Binary | Dichloromethane/Hexanes, EtOAc/Hexanes | Allows for fine-tuning of solvent power. |

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum to obtain the final, purified product.

-

Section 4: Visual Workflows

Diagram 1: Purification Method Selection

Caption: Decision tree for selecting the primary purification technique.

Diagram 2: Troubleshooting Failed Recrystallization

Caption: Troubleshooting workflow for common recrystallization failures.

Section 5: Frequently Asked Questions (FAQs)

-

Q: What is the recommended method for storing purified this compound?

-

A: The compound should be stored in a tightly sealed container in a cool, dark, and dry place.[4] Given the presence of the nitro group and ester functionality, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to prevent potential degradation from atmospheric moisture and oxygen.

-

-

Q: My final product is a pale yellow solid. Does this color indicate an impurity?

-

A: Not necessarily. Many nitro-aromatic compounds are inherently pale yellow.[4] The color itself is not a definitive indicator of impurity. Purity should be confirmed by analytical methods such as NMR spectroscopy, melting point analysis, and LCMS. If the color is dark yellow or brown, it may indicate the presence of degradation products or persistent impurities from the synthesis.

-

-

Q: Is it possible to purify this compound by vacuum distillation?

-

A: While related compounds without the nitro group can be distilled under vacuum[9], thermal stability can be a concern for nitro-aromatic compounds. High temperatures required for distillation, even under vacuum, could lead to decomposition. Recrystallization and column chromatography are safer and generally more effective methods for this class of compound.

-

References

-

MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

-

Preprints.org. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]

-